
4-(2-Iodophenoxy)-2-methylbenzonitrile
概要
説明
Synthesis Analysis
The synthesis of compounds similar to “4-(2-Iodophenoxy)-2-methylbenzonitrile” has been reported in several studies. For example, a derivative of reboxetine iodinated at position 2 of the phenoxy ring was synthesized in a halogen exchange reaction .Molecular Structure Analysis
The molecular formula of “4-(2-Iodophenoxy)-2-methylbenzenamine” is C13H12INO2, and its molecular weight is 341.14 .Physical and Chemical Properties Analysis
The compound “4-(2-Iodophenoxy)-2-methylbenzenamine” has a predicted boiling point of 391.4±37.0 °C and a predicted density of 1.637±0.06 g/cm3 at 20 °C and 760 Torr .科学的研究の応用
Environmental Fate and Behavior of Phenolic Compounds
Research into the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid (similar in structural relevance to phenolic compounds like 4-(2-Iodophenoxy)-2-methylbenzonitrile), shows that despite wastewater treatments, parabens persist in low concentrations in effluents and are ubiquitous in aquatic environments. Their presence underscores the need for continued research into the environmental fate of phenolic compounds, including potential for bioaccumulation and transformation into more stable or toxic by-products through reactions such as chlorination (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant and Health-Related Applications
Studies on polyphenolic compounds, including phenolic acids and flavonoids, have highlighted their significant antioxidant properties. These compounds are abundant in the Mediterranean diet and have been associated with various health benefits, including protective roles against oxidative stress and potential therapeutic effects in metabolic and cardiovascular diseases. This suggests a research avenue for this compound if it exhibits similar antioxidant properties (Leopoldini, Russo, & Toscano, 2011).
Water Treatment and Environmental Remediation
The review of adsorption techniques for water treatment applications, specifically targeting phenol and its derivatives, highlights the potential of synthetic resins and low-cost natural adsorbents. Given the structural similarity, this compound could be a subject for similar studies, especially regarding its removal from contaminated water or its role in designing effective adsorbents (Lin & Juang, 2009).
Molecular Biology and Gene Expression Studies
Research trends indicate a focus on molecular biology and gene expression, especially concerning the toxicology and mutagenicity of herbicides like 2,4-D. This direction suggests a potential area for studying this compound, particularly its effects at the molecular level, including any genotoxic or mutagenic capabilities (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety and Hazards
作用機序
Target of Action
The primary target of 4-(2-Iodophenoxy)-2-methylbenzonitrile is the Dopamine Transporter (DAT) . DAT is a solute carrier family 6 member 3, also known as Sodium-dependent dopamine transporter, DAT1, or DA transporter . It plays a crucial role in terminating the action of dopamine by its high affinity sodium-dependent reuptake into presynaptic terminals .
Biochemical Pathways
The compound affects the dopamine reuptake system by interacting with the Dopamine Transporter . This can influence various biochemical pathways downstream, particularly those involving dopamine signaling. Dopamine is a critical neurotransmitter involved in several functions, including motor control, reward, and reinforcement.
Result of Action
The molecular and cellular effects of the compound’s action would primarily involve changes in dopamine signaling due to its interaction with the Dopamine Transporter . This could potentially influence various physiological processes, including motor control and reward mechanisms.
生化学分析
Biochemical Properties
4-(2-Iodophenoxy)-2-methylbenzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding interaction can result in changes in gene expression, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to diminished or harmful effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it may affect mitochondrial function and energy production . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-(2-iodophenoxy)-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO/c1-10-8-12(7-6-11(10)9-16)17-14-5-3-2-4-13(14)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYUHDFZXPQJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406879.png)
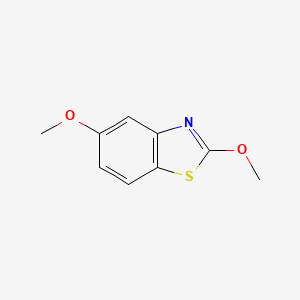
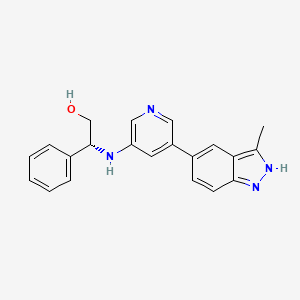
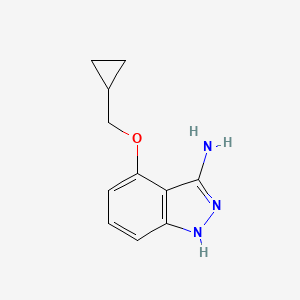

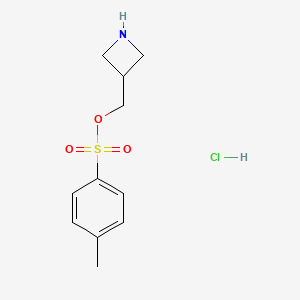
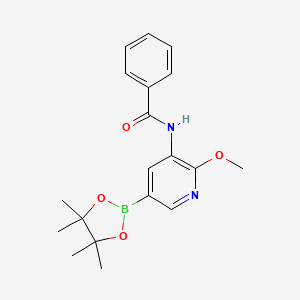


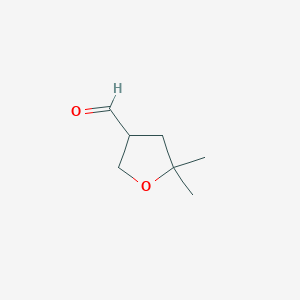
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)
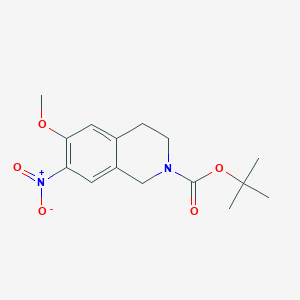
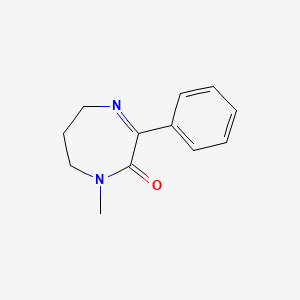
![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)
